molecular formula C13H9I2N3O2 B604585 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide CAS No. 315209-72-4

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B604585
CAS No.: 315209-72-4
M. Wt: 493.04g/mol
InChI Key: RLXOITIWSOLORJ-REZTVBANSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenyl oxides, while reduction would produce the corresponding amine and aldehyde.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metal-dependent enzymes, leading to its biological effects . The compound’s interaction with cellular targets and pathways is still under investigation, but it is believed to interfere with critical biochemical processes in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of iodine atoms, which enhance its reactivity and biological activity. The diiodophenyl group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to form stable metal complexes also distinguishes it from other Schiff bases, making it particularly valuable in coordination chemistry and biological research .

Properties

CAS No.

315209-72-4

Molecular Formula

C13H9I2N3O2

Molecular Weight

493.04g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H9I2N3O2/c14-9-5-8(12(19)10(15)6-9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+

InChI Key

RLXOITIWSOLORJ-REZTVBANSA-N

SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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